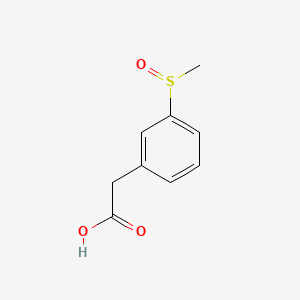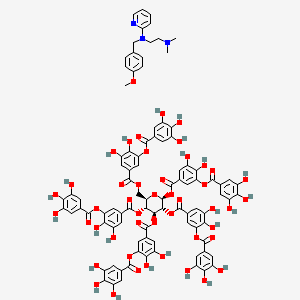
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde, is used as a functionalized fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective for detecting different cations and anions, as well as other substances like toxic species and nerve agents (Das & Goswami, 2017).
Synthesis of Medicinal Compounds : A study focused on the synthesis of peptide aldehyde derivatives, including this compound, as selective inhibitors of human cathepsin L. These compounds have shown potential as antiosteoporotic agents by inhibiting bone resorption in various in vitro and in vivo models (Yasuma et al., 1998).
Catalysis in Chemical Reactions : The compound has been utilized in catalysis, specifically in the Michael addition of aldehydes to nitrostyrenes. Its role in enhancing the efficiency and selectivity of these reactions underlines its importance in synthetic chemistry (Gu & Zhao, 2007).
Enzyme Inhibition Studies : In biochemical research, compounds like this compound are used to study enzyme inhibition, specifically targeting aldehyde dehydrogenases. These studies provide insights into the metabolic pathways involving aldehydes and their potential regulation (Klyosov, 1996).
Biomedical Imaging : this compound derivatives have been explored for use in fluorescent probes for imaging and detecting formaldehyde in living cells. Their ability to undergo intramolecular charge transfer and excited state intramolecular proton transfer makes them useful in biological systems (Chen et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 1-Naphthalenylsulfonyl-Ile-Trp-aldehyde is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes.
Mode of Action
This compound acts as a potent, reversible, and selective inhibitor of human cathepsin L . By binding to the active site of cathepsin L, it prevents the enzyme from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of cathepsin L by this compound affects various biochemical pathways. For instance, it can impact the ubiquitin-proteasome system and autophagy, both of which are involved in protein degradation .
Result of Action
The inhibition of cathepsin L by this compound results in the suppression of calcium and hydroxyproline release from bone in vitro . This suggests that the compound could potentially be useful in the treatment of conditions like osteoporosis .
Biochemische Analyse
Biochemical Properties
1-Naphthalenylsulfonyl-Ile-Trp-aldehyde plays a crucial role in biochemical reactions by selectively inhibiting cathepsin L. Cathepsin L is involved in protein degradation within lysosomes, and its inhibition by this compound can affect various cellular functions. The compound interacts with the active site of cathepsin L, forming a reversible covalent bond that blocks the enzyme’s activity. This interaction prevents the proteolytic cleavage of substrates, thereby modulating cellular processes dependent on cathepsin L activity .
Cellular Effects
This compound influences several types of cells and cellular processes. In immune cells, it has been shown to modulate the differentiation and function of T cells by inhibiting cathepsin L, which is crucial for antigen processing and presentation. This inhibition can lead to altered cytokine production and immune responses. Additionally, in osteoclasts, the compound inhibits bone resorption by preventing the degradation of bone matrix proteins, highlighting its potential in treating osteoporosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of cathepsin L. This binding involves the formation of a reversible covalent bond with the enzyme’s catalytic cysteine residue, leading to the inhibition of its proteolytic activity. This inhibition affects downstream processes such as protein degradation, antigen processing, and cellular signaling pathways that rely on cathepsin L activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions but can degrade under prolonged exposure to light and heat. In vitro studies have shown that its inhibitory effects on cathepsin L are sustained over several hours, but long-term exposure can lead to cellular adaptations that may reduce its efficacy. In vivo studies indicate that the compound’s effects on cellular function can persist for days, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cathepsin L without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and immune suppression. Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of cathepsin L activity. These findings underscore the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. It interacts with enzymes such as cathepsin L, affecting the breakdown of proteins within lysosomes. The compound’s inhibition of cathepsin L can lead to altered metabolic flux and changes in metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in lysosomes, where it exerts its inhibitory effects on cathepsin L. This localization is crucial for its function and therapeutic potential .
Subcellular Localization
This compound predominantly localizes to lysosomes, where it inhibits cathepsin L activity. This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to lysosomal compartments. The inhibition of cathepsin L within lysosomes affects various cellular processes, including protein degradation, antigen processing, and cellular signaling .
Eigenschaften
IUPAC Name |
(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHAWVFZQFOJA-JCWFFFCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-Oxo-11H-pyrido[2,1-b]quinazoline-6-carbonitrile](/img/no-structure.png)

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)


